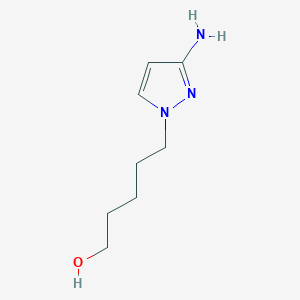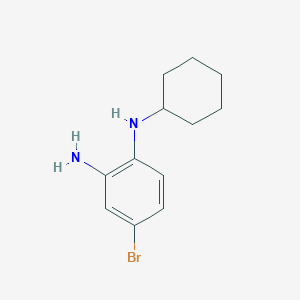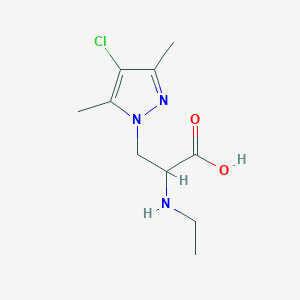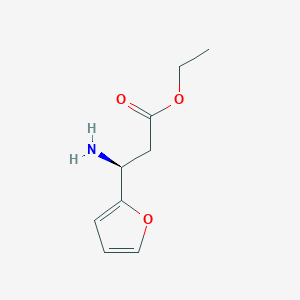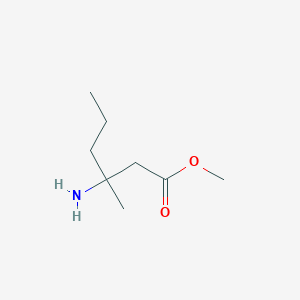![molecular formula C14H28N2O2 B13627956 tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is often employed in the development of new drugs targeting specific receptors or enzymes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs for treating neurological disorders, pain management, and other medical conditions .
Industry: In the industrial sector, the compound is used in the production of various chemical products. It may be utilized in the manufacture of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-butyl N-(4-propylpiperidin-4-yl)carbamate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
- tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
- tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness: tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring. This structural feature may confer distinct pharmacological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-5-6-12-9-11(7-8-15-12)10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17) |
Clave InChI |
DZTDIJAWKWJGBT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(CCN1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


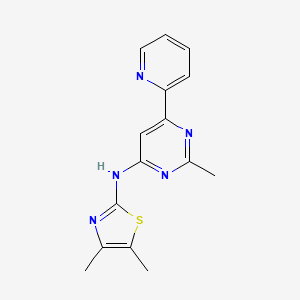
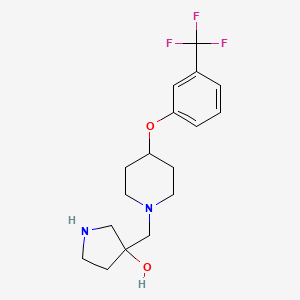
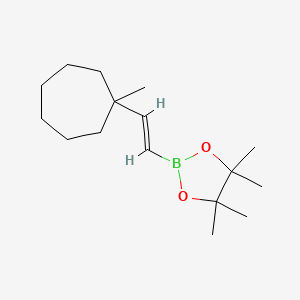
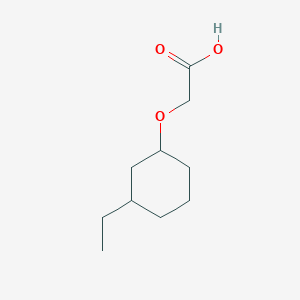
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
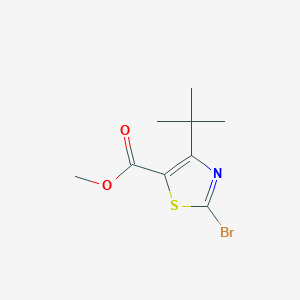
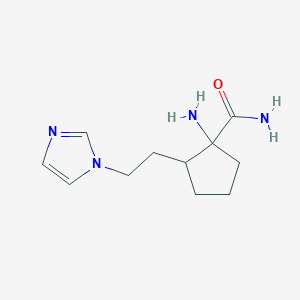
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
